

In-depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a versatile chemical intermediate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide summarizes the currently available information and provides generalized protocols and workflows based on established chemical principles for compounds of this class.

Chemical and Physical Properties

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups.^[1] These groups contribute to its unique chemical reactivity and wide range of applications.^[1] It typically appears as a light yellow to dark green or brown crystalline powder.^{[1][2]}

Table 1: Physicochemical Properties of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**

Property	Value	Reference(s)
CAS Number	96-67-3	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[1]
Molecular Weight	234.19 g/mol	[1]
Appearance	Light yellow to dark green/brown crystalline powder	[1] [2]
Melting Point	285 °C	[3]
Density	1.877 g/cm ³	[3]
Water Solubility	0.1-0.5 g/100 mL at 21.5°C	[3]
Solubility in other solvents	Soluble in ethanol	[4]

Note: Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) and pKa values for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** are not readily available in the reviewed literature. The provided tables for spectral data are based on expected chemical shifts and absorption patterns for the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
7.5 - 8.5	d	Aromatic-H ortho to nitro group
6.5 - 7.5	d	Aromatic-H meta to nitro group
4.0 - 6.0	br s	-NH ₂
9.0 - 11.0	br s	-OH (phenolic)
10.0 - 12.0	br s	-SO ₃ H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
140 - 155	C-NO ₂
150 - 165	C-OH
135 - 150	C-NH ₂
120 - 140	C-SO ₃ H
110 - 130	Aromatic C-H

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (hydroxyl), N-H stretch (amino)
1500 - 1550 and 1335-1365	Strong	N-O stretch (nitro group)
1210 - 1260 and 1030-1060	Strong	S=O stretch (sulfonic acid)
1600 - 1650	Medium	N-H bend (amino)
1450 - 1600	Medium to Weak	Aromatic C=C stretch

Table 5: Predicted UV-Vis Spectral Data

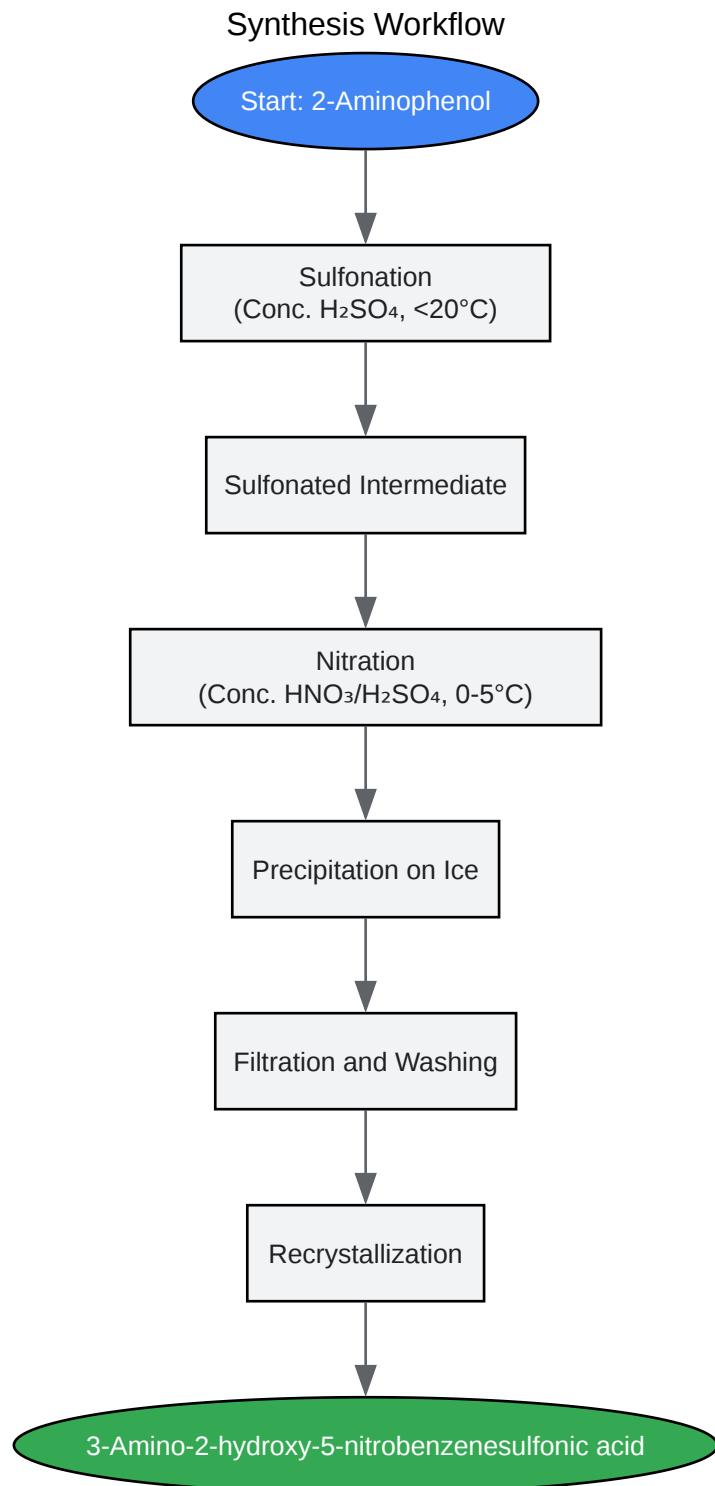
λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~280 - 320	High	$\pi \rightarrow \pi$
~350 - 450	Medium to Low	$n \rightarrow \pi$

Synthesis and Purification

The primary synthesis route for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** involves the sulfonation and nitration of an aminophenol precursor.[\[1\]](#)

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on patent literature and may require optimization.


Materials:

- 2-Aminophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Hydroxide solution (for pH adjustment)

Procedure:

- **Sulfonation:** Slowly add 2-aminophenol to an excess of concentrated sulfuric acid under constant stirring and cooling in an ice bath. The temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete sulfonation.
- **Nitration:** Cool the reaction mixture from the sulfonation step to 0-5°C in an ice bath. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent over-nitration and side reactions.
- **Work-up:** After the addition of the nitrating mixture, the reaction is stirred for an additional period at low temperature. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.
- **Isolation and Purification:** The precipitate is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

Logical Workflow for Synthesis

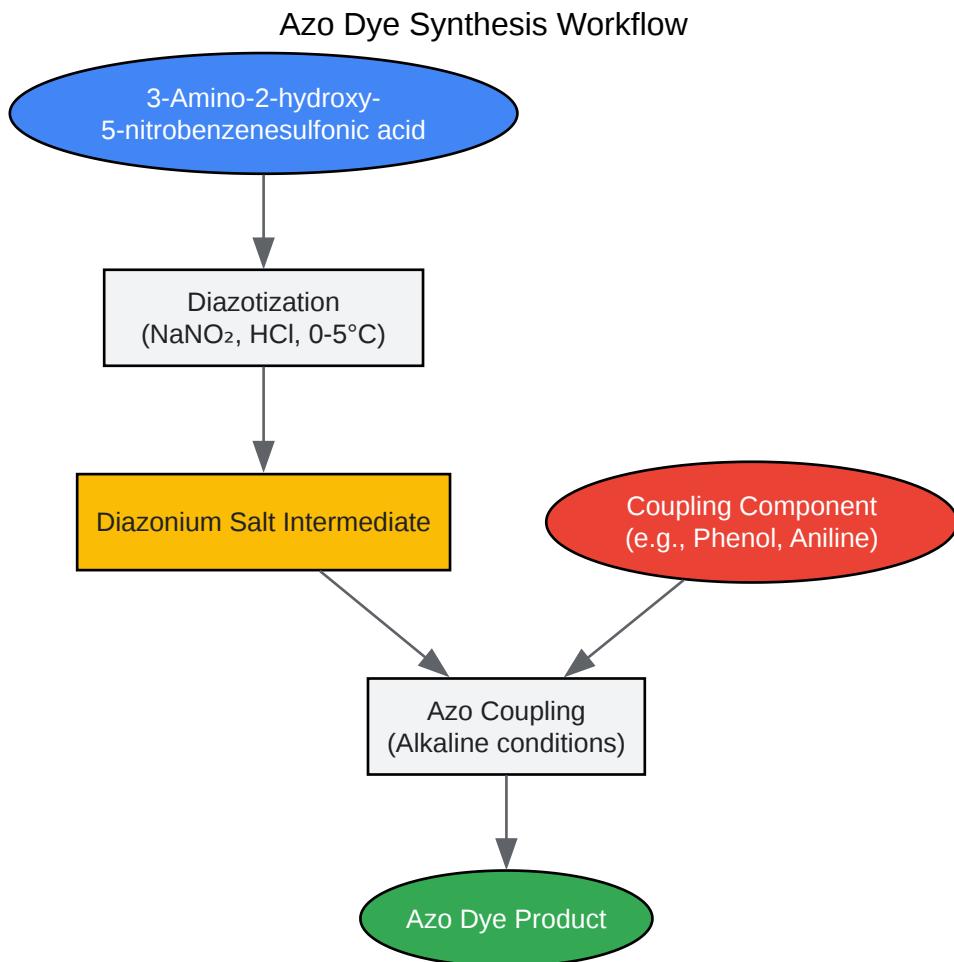
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the target compound.

Applications

The primary application of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** is as an intermediate in the synthesis of azo dyes.^[5] The presence of a primary amino group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.^[5] It is also used in the pharmaceutical industry and in chemical research.^[6]

Experimental Protocol: Azo Dye Synthesis (General)


Materials:

- **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl)
- A suitable coupling component (e.g., a phenol or an aniline derivative)
- Sodium Hydroxide (NaOH)
- Ice

Procedure:

- **Diazotization:** Dissolve **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. A solution of sodium nitrite in cold water is then added dropwise with constant stirring, maintaining the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
- **Coupling:** The cold diazonium salt solution is slowly added to a cooled, alkaline solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range by the addition of sodium hydroxide solution.
- **Isolation:** The resulting azo dye often precipitates from the solution and can be collected by filtration. The product is then washed and can be purified by recrystallization.

Azo Dye Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of azo dyes.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.

Experimental Protocol: HPLC Analysis (General)

Instrumentation:

- HPLC system with a UV-Vis detector

Column:

- C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

- A gradient of acetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid) to ensure good peak shape.

Detection:

- UV detection at a wavelength corresponding to one of the absorption maxima of the compound.

Procedure:

- Prepare a standard solution of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the purity and concentration of the compound in the sample.

Safety and Toxicology

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is classified as a hazardous substance. It is reported to cause skin and serious eye irritation.[\[2\]](#)

Table 6: Toxicological Data

Endpoint	Value	Species	Reference(s)
LD50 (Oral)	Data not available	-	-
LD50 (Dermal)	Data not available	-	-
LC50 (Inhalation)	Data not available	-	-

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

Biological Activity

While primarily used as a chemical intermediate, some research suggests potential biological applications for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, particularly in enzyme studies and biochemical assays.^[1] However, specific details on its mechanism of action or interaction with biological targets are not well-documented in the available literature. Given its phenolic structure, it could potentially interact with various enzymes, but further research is needed to elucidate any specific biological roles.^[1]

Disclaimer: The information provided in this technical guide is based on a review of publicly available scientific literature and chemical databases. The experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in a suitably equipped laboratory, following all applicable safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 2. 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid | 96-67-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]
- 4. nbinno.com [nbino.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [In-depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275784#key-characteristics-of-3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com